2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene
Overview
Description
2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene is a chemical compound with the molecular formula C10H6BrF3S and a molecular weight of 295.12 g/mol . It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of bromomethyl and trifluoromethyl groups attached to the benzo[b]thiophene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene typically involves the bromination of 5-trifluoromethyl-benzo[b]thiophene. One common method is the bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and boronic acids in solvents like toluene or ethanol under reflux conditions.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[b]thiophene derivatives.
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or reduced benzo[b]thiophene derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromomethyl group, facilitating nucleophilic substitution and cross-coupling reactions. In biological systems, its mechanism of action may involve interactions with cellular targets, leading to modulation of biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromomethyl-benzo[b]thiophene
- 5-Trifluoromethyl-benzo[b]thiophene
- 2-Methyl-5-trifluoromethyl-benzo[b]thiophene
Uniqueness
2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene is unique due to the presence of both bromomethyl and trifluoromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and material science .
Properties
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3S/c11-5-8-4-6-3-7(10(12,13)14)1-2-9(6)15-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKCWFRSPZFRCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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